N~1~-(2-CYANOPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-CYANOPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound that features a cyanophenyl group, a triazole ring, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CYANOPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Cyanophenyl Group: This step might involve a nucleophilic substitution reaction where a cyanophenyl halide reacts with a suitable nucleophile.
Formation of the Propanamide Moiety: This can be done through an amide coupling reaction, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic cyanophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
N~1~-(2-CYANOPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with triazole rings and cyanophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-CYANOPHENYL)-2-[(4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE: Lacks the methyl group on the triazole ring.
N~1~-(2-CYANOPHENYL)-2-[(5-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE: Different position of the methyl group on the triazole ring.
Uniqueness
The presence of the 5-methyl group on the triazole ring in N1-(2-CYANOPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-8(20-13-15-9(2)17-18-13)12(19)16-11-6-4-3-5-10(11)7-14/h3-6,8H,1-2H3,(H,16,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBERPUKXVWDKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SC(C)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.